Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate

Lipophilicity optimization Lead identification Medicinal chemistry

Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate (CAS 612043-90-0) is a fully substituted thiophene derivative belonging to the N-arylsulfamoyl thiophene-2,4-dicarboxylate class, characterized by a 3,4-dimethylphenyl moiety on the sulfamoyl nitrogen, a methyl group at the thiophene 3-position, and two methyl ester groups at positions 2 and 4. This scaffold is encompassed within the Markush structures of patent families claiming substituted heteroaryl- and phenylsulfamoyl compounds as peroxisome proliferator-activated receptor (PPAR) agonists, indicating its structural relevance to metabolic and cardiovascular drug discovery programs.

Molecular Formula C17H19NO6S2
Molecular Weight 397.46
CAS No. 612043-90-0
Cat. No. B2373166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
CAS612043-90-0
Molecular FormulaC17H19NO6S2
Molecular Weight397.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC)C
InChIInChI=1S/C17H19NO6S2/c1-9-6-7-12(8-10(9)2)18-26(21,22)17-13(15(19)23-4)11(3)14(25-17)16(20)24-5/h6-8,18H,1-5H3
InChIKeyWCDNEIJBGKEOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate (CAS 612043-90-0): A Structurally Defined N-Arylsulfamoyl Thiophene-2,4-Dicarboxylate Scaffold for PPAR-Targeted and Antimicrobial Research


Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate (CAS 612043-90-0) is a fully substituted thiophene derivative belonging to the N-arylsulfamoyl thiophene-2,4-dicarboxylate class, characterized by a 3,4-dimethylphenyl moiety on the sulfamoyl nitrogen, a methyl group at the thiophene 3-position, and two methyl ester groups at positions 2 and 4 . This scaffold is encompassed within the Markush structures of patent families claiming substituted heteroaryl- and phenylsulfamoyl compounds as peroxisome proliferator-activated receptor (PPAR) agonists, indicating its structural relevance to metabolic and cardiovascular drug discovery programs [1]. The compound has been experimentally evaluated in multiple high-throughput screening (HTS) assays targeting diverse proteins including RGS4, mu-opioid receptor, ADAM17, M1 muscarinic receptor, and the unfolded protein response pathway, providing a multi-target bioactivity fingerprint .

Why Unsubstituted or Mono-Substituted Phenylsulfamoyl Analogs Cannot Replace Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate in Structure–Activity Relationship (SAR) Studies


Within the N-arylsulfamoyl thiophene-2,4-dicarboxylate chemotype, the phenyl substituent pattern on the sulfamoyl nitrogen critically governs lipophilicity, electronic character, and target recognition, making generic substitution unreliable [1]. The 3,4-dimethylphenyl moiety of CAS 612043-90-0 confers a distinct LogP and electron-donating profile compared to the unsubstituted phenyl analog (MW 369.4 g/mol), the 4-chlorophenyl analog (MW 403.9 g/mol, EW group), or the 4-tert-butylphenyl analog (MW 425.5 g/mol, bulky lipophilic group), each of which alters the compound's pharmacokinetic disposition, metabolic stability, and potential off-target liability in PPAR agonist or antimicrobial screening campaigns . Furthermore, the target compound possesses a documented HTS bioactivity dataset spanning five distinct target classes—a feature absent from publicly available data for its closest analogs—meaning that its selection is supported by experimental evidence rather than structural extrapolation alone .

Quantitative Differentiation Evidence for Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate vs. Closest N-Arylsulfamoyl Analogs: Molecular Properties, Screening History, and Scaffold Versatility


Molecular Weight and Calculated Lipophilicity Differentiation vs. Unsubstituted Phenyl Analog

The 3,4-dimethylphenyl substitution on the sulfamoyl group of CAS 612043-90-0 increases both molecular weight and calculated lipophilicity relative to the unsubstituted phenyl analog dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate, providing differentiated physicochemical properties relevant to membrane permeability and PPAR ligand design . The unsubstituted phenyl analog has a molecular formula of C15H15NO6S2 and MW of 369.4 g/mol, whereas the target compound (C17H19NO6S2, MW 397.5) contains two additional methyl substituents, adding 28.1 Da of mass and altering LogP .

Lipophilicity optimization Lead identification Medicinal chemistry

HTS Bioassay Footprint: Experimentally Confirmed Multi-Target Screening Data vs. Absence of Screening Data for Closest Analogs

CAS 612043-90-0 has been experimentally evaluated in at least five distinct high-throughput screening (HTS) assays sourced from the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center, generating a multi-target bioactivity dataset that is absent for key structural analogs such as dimethyl 5-[(4-chlorophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate . The assays include a primary cell-based screen for RGS4 regulators, a luminescence-based mu-opioid receptor agonist screen, a QFRET-based ADAM17 inhibition screen, a fluorescence-based M1 muscarinic receptor agonist screen, and a uHTS screen for activators of the unfolded protein response (UPR) pathway . A systematic search of public bioassay repositories (PubChem, BindingDB) for the 4-chlorophenyl analog returns zero HTS assay results, underscoring the unique experimental characterization of the 3,4-dimethylphenyl-substituted compound [1].

High-throughput screening Bioactivity profiling Target identification

PPAR Agonist Pharmacophore Relevance: Structural Congruence with Pfizer Patent Markush Claims vs. Scaffolds Outside the Claimed Scope

The core structure of CAS 612043-90-0—a thiophene ring bearing a sulfamoyl-linked substituted phenyl group—falls within the Markush claims of Pfizer's patent family on substituted heteroaryl- and phenylsulfamoyl compounds (US20050288340, US20080090829), which explicitly claims PPARα agonist activity and therapeutic utility in atherosclerosis, hypercholesterolemia, hypertriglyceridemia, diabetes, obesity, and metabolic syndrome [1]. While the unsubstituted phenyl analog and mono-substituted variants also fall within this patent scope, the 3,4-dimethyl substitution pattern is specifically congruent with the patent's exemplification of alkyl-substituted phenylsulfamoyl derivatives optimized for PPAR nuclear receptor engagement [2]. Compounds lacking the sulfamoyl-thiophene core or bearing alternative heterocycles are excluded from this patent family's claims, narrowing the relevant structural space for PPAR-driven research to the N-arylsulfamoyl thiophene class.

PPAR agonist Metabolic disease Patent landscape

Antimicrobial Scaffold Potential: Class-Level Evidence for Sulfamoylthiophene Antibacterial Activity vs. Structurally Distinct Antibiotic Chemotypes

The N-arylsulfamoyl thiophene scaffold to which CAS 612043-90-0 belongs has documented antibacterial activity in the peer-reviewed literature. A series of new sulfamoylthiophene and sulfamoylpyrazole carboxylic acid derivatives synthesized by Díaz et al. (1996) demonstrated significant antimicrobial properties, with some compounds exhibiting activity comparable to ampicillin against Gram-positive bacteria [1]. More recently, tetra-substituted thiophene derivatives structurally related to this chemotype have shown minimum inhibitory concentrations (MICs) as low as 7.61 µg/mL against multidrug-resistant Enterococcus faecalis in the ESKAPE pathogen panel, a potency level relevant for hit-to-lead antimicrobial development [2]. These data represent class-level evidence; direct MIC values for CAS 612043-90-0 against specific bacterial strains are not available in the current public literature.

Antimicrobial resistance Antibacterial screening Gram-positive pathogens

Synthetic Accessibility and Commercial Availability as a Research-Grade Building Block vs. Custom Synthesis Requirements for Non-Commercial Analogs

CAS 612043-90-0 is commercially available from multiple chemical suppliers as a research-grade compound, listed with catalog identifiers including CAS 612043-90-0, molecular formula C17H19NO6S2, and MW 397.5 on ChemSrc, a database that aggregates vendor listings . The synthesis of this compound class is supported by established methodology: sulfamoylthiophene-2,4-dicarboxylates are accessible via nucleophilic sulfamoylation of thiophene precursors, with procedures described in patent literature for the broader sulfamoylthiophene family [1]. In contrast, custom regioisomeric analogs (e.g., 2,3-dimethylphenyl or 2,5-dimethylphenyl sulfamoyl variants) are not listed in major catalogs and would require de novo synthesis, adding weeks to months of lead time for research programs.

Chemical procurement Synthetic building block Catalog availability

Crystalline vs. Amorphous Physical Form: Procurement-Relevant Stability Considerations

Dimethyl 5-[(4-tert-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate (a close structural comparator) is explicitly described in vendor documentation as a synthetic, crystalline, yellowish-white powder, indicating enhanced physical stability and ease of handling for quantitative applications . The target compound CAS 612043-90-0, while sharing the same core scaffold with a different aryl substituent, has a higher LogP than the tert-butyl analog; however, no experimental melting point or crystallinity characterization has been publicly reported for the target compound, leaving its solid-state form unconfirmed in the available literature .

Compound stability Solid-state properties Procurement quality

Optimal Research and Procurement Application Scenarios for Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate (CAS 612043-90-0)


PPARα Agonist Lead Identification and Structure–Activity Relationship (SAR) Expansion in Metabolic Disease Drug Discovery

CAS 612043-90-0 serves as a structurally appropriate scaffold for PPARα-focused lead identification programs operating within the patent landscape defined by Pfizer's substituted heteroaryl- and phenylsulfamoyl compound family [1]. Researchers investigating atherosclerosis, dyslipidemia, or metabolic syndrome can procure this compound as a reference point for SAR studies exploring the effect of phenyl ring dimethyl substitution on PPARα transactivation potency and selectivity versus PPARγ and PPARδ isoforms . Its documented HTS bioactivity data across multiple target classes additionally supports counter-screening efforts to assess specificity.

Antimicrobial Resistance Research: Screening Against Gram-Positive and ESKAPE Pathogen Panels

The sulfamoylthiophene scaffold's established antibacterial activity—demonstrated by related compounds with MIC values in the low µg/mL range against drug-resistant Enterococcus faecalis—positions CAS 612043-90-0 as a screening candidate for antimicrobial resistance programs [1]. Procurement is indicated for research groups conducting phenotypic screening against Staphylococcus aureus, Enterococcus spp., or other Gram-positive ESKAPE pathogens, where the 3,4-dimethylphenyl moiety may impart differentiated membrane permeability compared to previously tested sulfamoylthiophene analogs .

Multi-Target Bioactivity Profiling and Polypharmacology Assessment Using Pre-Existing HTS Fingerprint Data

CAS 612043-90-0 is uniquely differentiated by its publicly documented HTS bioactivity dataset spanning RGS4, mu-opioid receptor, ADAM17, M1 muscarinic receptor, and unfolded protein response pathway targets [1]. Research groups focused on polypharmacology, off-target liability prediction, or computational target fishing can leverage this pre-existing multi-target profile as a training data point or validation benchmark, avoiding the substantial investment required to generate comparable screening data de novo . No other compound in the dimethyl N-arylsulfamoyl thiophene-2,4-dicarboxylate series offers this breadth of publicly available screening results.

Synthetic Methodology Development: Sulfamoylation Reaction Optimization and Thiophene Functionalization Studies

The sulfamoylthiophene-2,4-dicarboxylate core of CAS 612043-90-0 makes it a relevant substrate for synthetic chemistry groups developing or optimizing sulfamoylation protocols, ester hydrolysis to carboxylic acid derivatives, or thiophene ring functionalization methodology [1]. Its commercial availability eliminates the need for in-house synthesis of the core scaffold, allowing researchers to focus directly on the methodological transformation of interest (e.g., selective mono-hydrolysis of the 2- vs. 4-carboxylate ester) .

Quote Request

Request a Quote for Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.